4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Thiophen-2-ylmethyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the thiophen-2-ylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiophen-2-yl)methanol: This compound shares the 4-chlorophenyl and thiophen-2-yl groups but lacks the imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one core.
4-[(E)-({2-[(4-Chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate: This compound contains the 4-chlorobenzyl group but has a different overall structure.
Uniqueness
4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-11-(thiophen-2-ylmethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C21H21ClN4OS/c22-16-5-3-15(4-6-16)12-26-20(27)18-14-24(13-17-2-1-11-28-17)9-7-19(18)25-10-8-23-21(25)26/h1-6,11H,7-10,12-14H2 |
InChI Key |
MIVJKZKHQSFODD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)Cl)CC5=CC=CS5 |
Origin of Product |
United States |
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